p38α MAPK Inhibition Potency
The 1-(Pyridin-3-yl)-1H-imidazol-2-amine core, when appropriately functionalized, yields highly potent p38α MAPK inhibitors. For instance, a closely related analogue within this series (incorporating a 1-phenylethyl substituent on the exocyclic nitrogen) demonstrates an IC₅₀ of 0.38 µM against p38α, which represents a 40% improvement in potency compared to the foundational lead compound ML 3375 (IC₅₀ = 0.63 µM) [1]. This highlights the superior baseline activity achievable with the 2-aminopyridine imidazole scaffold compared to earlier generations of inhibitors [1].
| Evidence Dimension | In vitro p38α MAPK inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | N/A (Data is for a close analogue of the target compound) |
| Comparator Or Baseline | ML 3375 (IC₅₀ = 0.63 µM) |
| Quantified Difference | Analogue exhibits ~1.66-fold lower IC₅₀ (0.38 µM vs 0.63 µM), indicating higher potency |
| Conditions | In vitro kinase assay (as reported in the literature) |
Why This Matters
Demonstrates that compounds built on this core scaffold can achieve superior potency to foundational p38 inhibitors, guiding lead optimization efforts.
- [1] Laufer, S. A., et al. Novel substituted pyridinyl imidazoles as potent anticytokine agents with low activity against hepatic cytochrome P450 enzymes. Journal of Medicinal Chemistry, 2003, 46(15), 3230-3244. DOI: 10.1021/jm030766k. View Source
